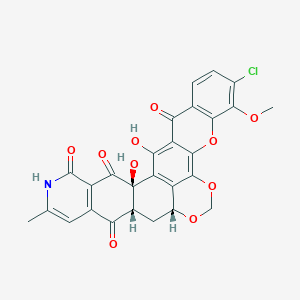
Xantholipin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xantholipin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antibacterial Properties
Xantholipin has been identified as a polycyclic xanthone antibiotic exhibiting potent cytotoxic and antibacterial activity. A study demonstrated that this compound and its derivative, this compound B, isolated from Streptomyces flocculus, showed significant cytotoxicity against human cancer cell lines and powerful antimicrobial activity against Gram-positive bacteria and fungi, including methicillin-resistant Staphylococcus aureus ((Wu et al., 2016)).
2. Xanthone Scaffold Formation and Bioengineering Potential
The biosynthesis of this compound involves complex post-polyketide synthase (PKS) redox tailoring steps. The formation of the xanthone scaffold in this compound was catalyzed by various enzymes, including monooxygenases and P450 monooxygenase. These findings have implications for genetic engineering of this compound and similar biosynthetic gene clusters to generate compounds with improved antitumor activities ((Zhang et al., 2012)).
3. Enzymatic Processes in this compound Biosynthesis
This compound's biosynthesis features unique enzymatic processes, including the transformation of anthraquinone to a xanthone system by flavin-dependent monooxygenase XanO4. This process involves a novel mechanism for xanthone ring formation and expands the understanding of flavin-dependent monooxygenase activities ((Kong et al., 2016)).
4. Halogenation in this compound Biosynthesis
The study of the FAD-dependent halogenase XanH in this compound biosynthesis revealed its role as a bifunctional protein capable of flavin reduction and chlorination. This insight is essential for understanding polycyclic xanthones biosynthesis and may aid future engineering construction of biocatalysts for new active substance synthesis ((Kong et al., 2020)).
5. Inhibition of HSP47 Gene Expression
This compound, isolated from Streptomyces sp., was found to inhibit HSP47 gene expression. This finding could be significant for understanding the molecular mechanisms of certain diseases and for the development of new therapeutic approaches ((Terui et al., 2003)).
Eigenschaften
Molekularformel |
C27H18ClNO10 |
|---|---|
Molekulargewicht |
551.9 g/mol |
IUPAC-Name |
(2R,11S,13R)-22-chloro-2,28-dihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),4(9),7,17,20(25),21,23,27-octaene-3,5,10,26-tetrone |
InChI |
InChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1 |
InChI-Schlüssel |
HSVRTPZWHMWONP-JUEDDRGBSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)[C@]3([C@@H](C2=O)C[C@@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
Kanonische SMILES |
CC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
Synonyme |
xantholipin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)

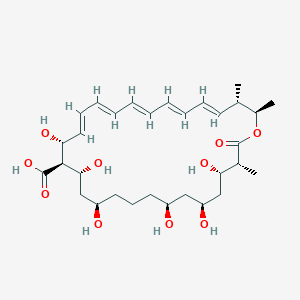
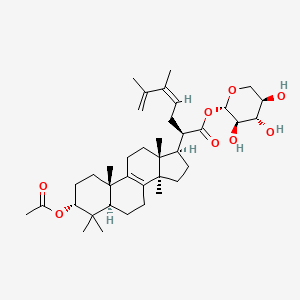
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
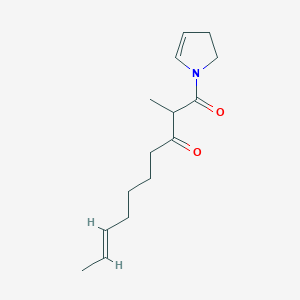
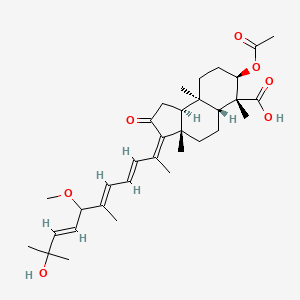
![Calixresorc[4]arene](/img/structure/B1246087.png)



![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)


